Cas no 1443312-68-2 (ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE)

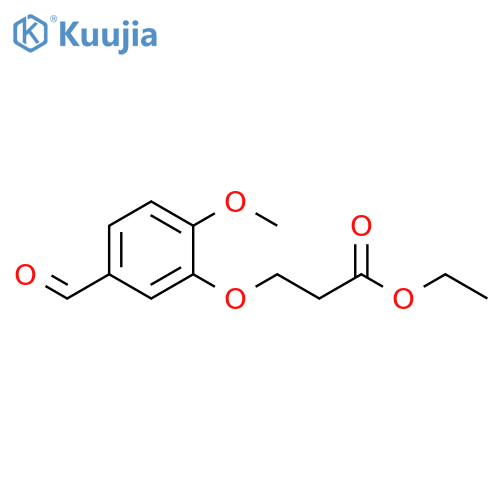

1443312-68-2 structure

商品名:ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE

CAS番号:1443312-68-2

MF:C13H16O5

メガワット:252.263144493103

MDL:MFCD18375387

CID:5209350

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE 化学的及び物理的性質

名前と識別子

-

- ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE

-

- MDL: MFCD18375387

- インチ: 1S/C13H16O5/c1-3-17-13(15)6-7-18-12-8-10(9-14)4-5-11(12)16-2/h4-5,8-9H,3,6-7H2,1-2H3

- InChIKey: XFXZIYSGCHIXEO-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)CCOC1=CC(C=O)=CC=C1OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 8

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12142826-25g |

Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate |

1443312-68-2 | 97% | 25g |

$3860 | 2024-07-23 | |

| abcr | AB427973-1g |

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate; . |

1443312-68-2 | 1g |

€1621.70 | 2025-02-21 | ||

| abcr | AB427973-5 g |

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate |

1443312-68-2 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB427973-1 g |

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate |

1443312-68-2 | 1 g |

€594.40 | 2023-07-18 | ||

| abcr | AB427973-5g |

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate |

1443312-68-2 | 5g |

€1373.40 | 2023-09-04 | ||

| Ambeed | A330113-1g |

Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate |

1443312-68-2 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12142826-10g |

Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate |

1443312-68-2 | 97% | 10g |

$1965 | 2024-07-23 | |

| Crysdot LLC | CD12142826-1g |

Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate |

1443312-68-2 | 97% | 1g |

$437 | 2024-07-23 | |

| Crysdot LLC | CD12142826-5g |

Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate |

1443312-68-2 | 97% | 5g |

$1177 | 2024-07-23 |

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ping Tong Food Funct., 2020,11, 628-639

1443312-68-2 (ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443312-68-2)ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE

清らかである:99%

はかる:1g

価格 ($):397.0